UK 12130
Description
UK 12130 refers to a small-bandgap semiconducting polymer developed for high near-infrared (NIR) photoresponse applications. This compound, synthesized by Hendriks et al. (2014), is characterized by its low bandgap (~0.5–1.0 eV) and strong absorption in the NIR region (700–1400 nm). It exhibits exceptional charge-carrier mobility and stability, making it suitable for optoelectronic devices such as organic photodetectors and light-emitting diodes (OLEDs) . The polymer’s structure incorporates donor-acceptor (D-A) motifs, which enhance intramolecular charge transfer and reduce recombination losses .
Key properties of this compound include:
Properties
CAS No. |
52295-48-4 |
|---|---|
Molecular Formula |
C12H17ClN2O5S2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17) |
InChI Key |
AYUCZFQOHBTJTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of UK-12130 involves several steps, including the use of sulphone and sulphonamide groups. The preparation method typically includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reaction conditions often involve the use of ethyl acetate for extraction and purification.
Industrial Production: Industrial production methods for UK-12130 may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Stability and Decomposition Reactions
UK 12130 exhibits sensitivity to environmental factors:
Reaction Optimization Insights
Recent studies highlight strategies to enhance this compound synthesis:
-
Design of Experiments (DoE) : Full factorial designs identified optimal sodium hydroxide stoichiometry (1.2–1.5 equiv) and reaction temperature (4°C) to minimize byproducts .
-
Kinetic Modeling : First-order kinetics observed in precursor alkylation steps, suggesting rate-limiting azetidinium ion formation .
Environmental and Biological Interactions
Aquatic Toxicity
Radical Reactions
-
Reacts with electrophilic fluorinating agents (e.g., Selectfluor) via radical intermediates, forming stable C-F bonds under AgNO₃ catalysis .
Analytical Characterization
Scientific Research Applications
UK-12130 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of cerebral vasodilators on blood flow and brain function.
Biology: It is used in biological studies to understand its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in treating conditions related to cerebral blood flow deficiencies, such as stroke and dementia.
Industry: It is used in the pharmaceutical industry for the development of new drugs targeting cerebral vasodilation
Mechanism of Action
The mechanism of action of UK-12130 involves its interaction with specific molecular targets and pathways in the brain. It acts as a vasodilator by relaxing the smooth muscles in the blood vessels, leading to increased blood flow. The molecular targets include receptors and enzymes involved in the regulation of vascular tone. The pathways involved may include the nitric oxide signaling pathway and the cyclic guanosine monophosphate pathway .
Comparison with Similar Compounds
Thienoisoindigo-Based Conjugated Polymers
Example Compound : Polymer reported by Van Pruissen et al. (2012)
- Structure: Thienoisoindigo (acceptor) coupled with bithiophene (donor).
- Bandgap : ~1.2 eV (higher than UK 12130).
- Hole Mobility : ~0.05 cm²/V·s (lower than this compound).
- Applications : Organic solar cells, with power conversion efficiency (PCE) of ~4.5% .
Comparison: this compound outperforms thienoisoindigo-based polymers in NIR response and charge transport due to its optimized D-A architecture and reduced bandgap. However, thienoisoindigo polymers exhibit better solubility, simplifying film processing .
BODIPY-Based A-D-A Dyes
Example Compound : BODIPY derivatives (α,β-unsubstituted) used in NIR OLEDs .
- Structure : Boron-dipyrromethene (BODIPY) core with aryl substituents.
- Bandgap : ~1.5 eV (significantly higher than this compound).
- Absorption Peak : ~700 nm (visible-NIR edge).
- EQE : ~15% at 700 nm (lower than this compound).
Comparison :
this compound’s broader NIR absorption and higher EQE make it superior for deep-tissue imaging and phototherapy. BODIPY compounds, however, excel in fluorescence brightness and modular synthetic tuning .
PCPDTBT (Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7(2,1,3-benzothiadiazole)])
Structure: Alternating cyclopentadithiophene (donor) and benzothiadiazole (acceptor) units.
- Bandgap : ~1.4 eV.
- Absorption Peak : ~750 nm.
- Hole Mobility : ~0.03 cm²/V·s.
- Applications : Organic photovoltaics (PCE ~7%) and transistors .
Comparison :
this compound’s narrower bandgap and higher hole mobility enable superior NIR photodetection. PCPDTBT remains favored for visible-light solar cells due to its balanced charge transport .
Data Tables
Table 1: Optical and Electronic Properties
| Compound | Bandgap (eV) | Absorption Peak (nm) | Hole Mobility (cm²/V·s) | EQE (%) |
|---|---|---|---|---|
| This compound | 0.7 | 950 | 0.1 | 35 |
| Thienoisoindigo | 1.2 | 800 | 0.05 | - |
| BODIPY Dye | 1.5 | 700 | - | 15 |
| PCPDTBT | 1.4 | 750 | 0.03 | - |
Table 2: Application Performance
| Compound | Device Type | Key Metric (Efficiency) |
|---|---|---|
| This compound | NIR Photodetector | EQE: 35% @ 900 nm |
| Thienoisoindigo | Organic Solar Cell | PCE: 4.5% |
| BODIPY Dye | NIR OLED | EQE: 15% @ 700 nm |
| PCPDTBT | Organic Solar Cell | PCE: 7% |
Research Findings and Challenges
- This compound achieves record NIR response but faces challenges in film morphology control, leading to batch-to-batch variability .
- Thienoisoindigo polymers suffer from parasitic absorption in the visible range, limiting NIR selectivity .
- BODIPY dyes require heavy halogenation for NIR shifts, increasing synthesis complexity .
Biological Activity
UK 12130, a compound derived from the class of aza-podophyllotoxins, has been the subject of various studies focusing on its biological activity, particularly in relation to cancer cell apoptosis and cell cycle regulation. This article synthesizes findings from diverse research sources, presenting a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is structurally related to podophyllotoxin, a well-known anti-cancer agent. The compound exhibits potential therapeutic properties by inducing apoptosis in cancer cells and affecting various cellular pathways. Its mechanism of action primarily involves the activation of caspases, which are crucial for the execution phase of cell apoptosis.
Caspase Activation
Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of specific caspases can indicate the pathway through which apoptosis is occurring. In studies involving this compound, significant activation of caspases 3 and 9 has been observed:
- Caspase 3 Activation : This effector caspase is typically activated during the later stages of apoptosis. Research indicates that this compound induces a notable activation rate, suggesting its effectiveness in promoting apoptotic processes in cancer cells .
- Caspase 9 Activation : As a marker for intrinsic apoptosis pathways, caspase 9's activation further supports the role of this compound in inducing cell death through mitochondrial pathways .
Cell Cycle Arrest
This compound has been shown to cause cell cycle arrest at various phases:
- S Phase Arrest : A significant percentage (approximately 54%) of cells treated with this compound were found to be arrested in the S phase, indicating interference with DNA synthesis and replication processes .
- G2/M Phase Arrest : A smaller fraction (around 13%) showed arrest at the G2/M phase, suggesting that this compound may also impact preparations for mitosis .
Data Table: Biological Activity Summary
Case Study: Induction of Apoptosis in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis through both intrinsic and extrinsic pathways. The results highlighted:
- Cell Line Sensitivity : Different cancer cell lines exhibited varying sensitivities to this compound, with some showing significantly higher rates of apoptosis compared to others.
- Mechanistic Insights : The study utilized fluorescent labeling techniques to visualize active caspases in treated cells, confirming the apoptotic effects attributed to this compound .
Clinical Implications
The findings surrounding this compound's biological activity suggest potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells positions it as a candidate for further development in oncological treatments.
Q & A
Q. What are best practices for ensuring reproducibility in computational research?
- Methodological Answer : Share code via platforms like GitHub, using version control (e.g., Git). Document dependencies with Docker or Conda . Provide step-by-step workflows and raw data access. Use Jupyter Notebooks or R Markdown to integrate code, results, and narrative .
Publication & Dissemination
Q. How to structure a manuscript for high-impact journals with interdisciplinary audiences?
- Methodological Answer : Use a modular structure : clearly separate hypotheses, methods, results, and implications. Avoid field-specific jargon; define terms in a glossary if necessary. Use visual abstracts and infographics to summarize complex findings. Align with journal guidelines for citations and data accessibility .
Q. What strategies mitigate common pitfalls during peer review?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
